N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine
Description
N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine is a hydroxylamine derivative characterized by a pyridinylmethoxy-substituted phenyl group linked to an ethylidene-hydroxylamine backbone. This compound is structurally notable for its hybrid aromatic-heterocyclic system, which combines a pyridine ring (a nitrogen-containing heterocycle) with a phenyl ether moiety.
Properties
IUPAC Name |
N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11(16-17)13-4-6-14(7-5-13)18-10-12-3-2-8-15-9-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEKYMOYDZAFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine, comparisons are drawn to hydroxamic acids, hydroxylamine derivatives, and aryl-substituted phthalimides. Key distinctions arise from functional groups, substituent effects, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Reactivity: The hydroxylamine group (-NH-OH) in the target compound is distinct from the hydroxamate (-CONH-OH) group in compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ). Hydroxamates are stronger metal chelators due to the carbonyl oxygen’s electron-withdrawing effect, whereas hydroxylamines may exhibit weaker but more selective binding .
Biological and Chemical Activity :
- Hydroxamic acids (e.g., Compounds 6–10) are well-documented as antioxidants and histone deacetylase (HDAC) inhibitors. In contrast, the target compound’s hydroxylamine group may favor radical scavenging or nitroxide formation, though specific studies are lacking .
- 3-Chloro-N-phenyl-phthalimide’s imide structure enables thermal stability, critical for polyimide synthesis, whereas the target compound’s ether and hydroxylamine groups may limit thermal resilience .
Solubility and Stability :
- The pyridine ring in the target compound likely enhances solubility in polar solvents compared to purely aromatic systems like 3-chloro-N-phenyl-phthalimide. However, the hydroxylamine group may render it susceptible to oxidation, necessitating stabilizers akin to butylated hydroxyanisole (BHA) used in hydroxamic acid studies .
Biological Activity
N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine is a compound with potential therapeutic applications due to its unique structural properties and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1016826-30-4
- Molecular Structure : Chemical Structure
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route generally includes the following stages:
- Formation of the Hydroxylamine : The initial step involves reacting the appropriate aldehyde with hydroxylamine in the presence of an acid catalyst.
- Purification : The product is purified using methods such as recrystallization or chromatography to achieve a high purity level (typically ≥95%).
This compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
Case Studies
- Antioxidant Efficacy :
- Antimicrobial Properties :
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
